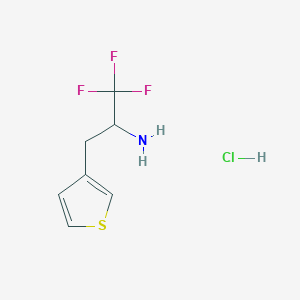
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride: is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.66 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a thiophene ring, and an ethylamine moiety, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride typically involves the reaction of thiophene derivatives with trifluoromethylating agents and subsequent amination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, organometallic complexes.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a probe in biochemical assays to investigate the mechanisms of enzyme action and receptor-ligand interactions .
Medicine: Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and electronic materials .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The thiophene ring contributes to the compound’s overall stability and reactivity, facilitating its participation in various biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the thiophene ring.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the trifluoromethyl and ethylamine groups.
Trifluoromethylthiophene: Contains both the trifluoromethyl and thiophene groups but lacks the ethylamine moiety.
Uniqueness: 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride is unique due to the combination of its trifluoromethyl group, thiophene ring, and ethylamine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
Biological Activity
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride (CAS Number: 1187928-86-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9ClF3NS
- Molecular Weight : 231.66 g/mol
- CAS Number : 1187928-86-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
A study conducted by Grunewald et al. indicated that compounds with similar structures exhibited significant antimicrobial properties. The presence of the thiophene ring is believed to contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways .
Cytotoxicity and Anticancer Potential
Research has shown that derivatives of thiophene compounds can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | U-937 | 12.34 |
| 2,2,2-Trifluoro... | MCF-7 | TBD |
Neuropharmacological Effects
The compound's potential neuropharmacological effects are under investigation. Initial findings suggest it may modulate neurotransmitter release or receptor activity in the central nervous system, which could have implications for treating neurodegenerative diseases .
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotective Effects :
Properties
CAS No. |
1187928-86-4 |
|---|---|
Molecular Formula |
C7H9ClF3NS |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6(11)3-5-1-2-12-4-5;/h1-2,4,6H,3,11H2;1H |
InChI Key |
JHLAMNYMQIPBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















